5-Bromo-2-fluoroisonicotinonitrile
Overview
Description
5-Bromo-2-fluoroisonicotinonitrile is an organic compound with the molecular formula C6H2BrFN2. It is a derivative of isonicotinonitrile and is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring. This compound appears as a white to off-white powder and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluoroisonicotinonitrile can be synthesized through various chemical methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific synthetic routes and conditions may vary depending on the manufacturer and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoroisonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Coupling Reactions: These reactions often use palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound with the desired functional groups attached to the pyridine ring .
Scientific Research Applications
5-Bromo-2-fluoroisonicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds for various biological studies.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoroaniline
- 2-Bromo-5-fluoropyridine
- 5-Bromo-2-fluoropyridine-4-carbonitrile
Uniqueness
5-Bromo-2-fluoroisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications.
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHQEYJHTALMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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